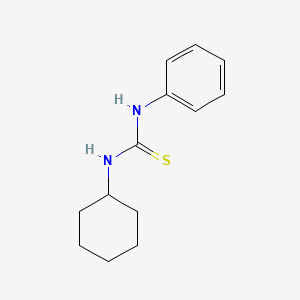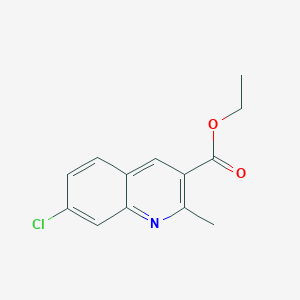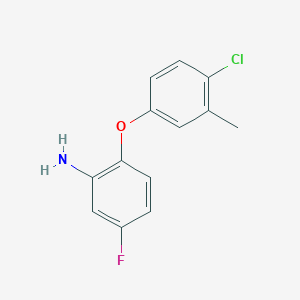
(6,7-Dibromonaphthalen-2-yl)methanol
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “(6,7-Dibromonaphthalen-2-yl)methanol” consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. This core is substituted at the 6 and 7 positions with bromine atoms and at the 2 position with a methanol group.Aplicaciones Científicas De Investigación
Methanol in Biomembrane Studies
- Methanol as a Solubilizing Agent : Methanol is commonly used in studying transmembrane proteins/peptides in biological and synthetic membranes. It significantly impacts lipid dynamics, affecting transmembrane protein functions (Nguyen et al., 2019).
Chemical Properties and Reactions
- Solubility in Organic Solvents : The solubility of related compounds in various solvents, including methanol, has been studied, providing insights into their chemical behavior (Yan et al., 2009).
- Methanol in Organic Synthesis : Research on methanol's role in organic synthesis, such as C–C coupling reactions, highlights its utility in creating complex organic molecules (Moran et al., 2011).
Methanol in Industrial Processes
- Methanol Production via CO2 Hydrogenation : Studies on methanol production from CO2 emphasize its importance as a sustainable chemical feedstock (Leonzio et al., 2019).
- Methanol to Olefins (MTO) : The methanol-to-olefins reaction process has significant industrial relevance, offering a method to convert methanol into valuable olefins (Tian et al., 2015).
Methanol in Biotechnological Applications
- Engineering Microorganisms for Methanol Metabolism : Research on engineering Corynebacterium glutamicum for methanol metabolism presents the potential of methanol as a substrate for biotechnological production processes (Witthoff et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
(6,7-dibromonaphthalen-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Br2O/c12-10-4-8-2-1-7(6-14)3-9(8)5-11(10)13/h1-5,14H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENVDODEQIACJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2C=C1CO)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564495 | |
| Record name | (6,7-Dibromonaphthalen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-Dibromonaphthalen-2-yl)methanol | |
CAS RN |
131331-20-9 | |
| Record name | (6,7-Dibromonaphthalen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



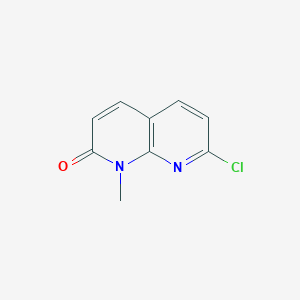
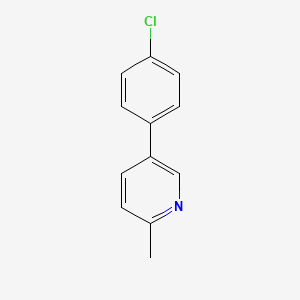
![[4-(Cyclopentyloxy)phenyl]boronic acid](/img/structure/B3024966.png)

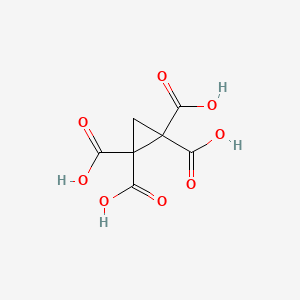
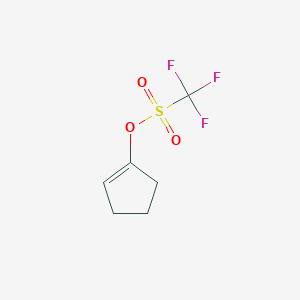


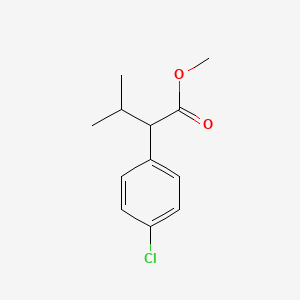
![Cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate](/img/structure/B3024976.png)
